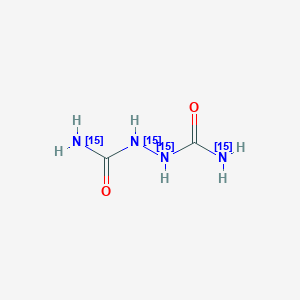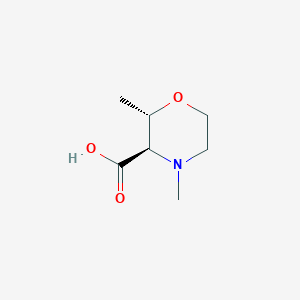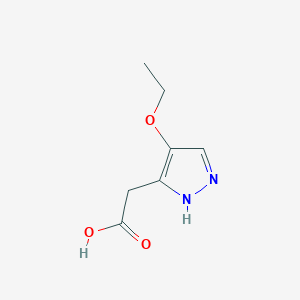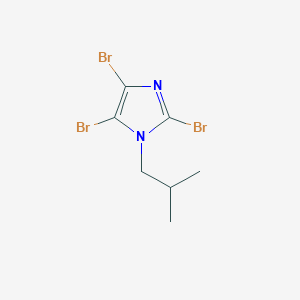
Hydrazine-1,2-dicarboxamide-15N4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine-1,2-dicarboxamide-15N4 is a nitrogen-rich compound with the molecular formula C2H6N4O2. It is a stable isotope-labeled compound, often used in various scientific research applications.
Preparation Methods
Hydrazine-1,2-dicarboxamide-15N4 can be synthesized through several methods. One common method involves the reaction of hydrazine with urea under controlled conditions. The reaction typically takes place at elevated temperatures and may require the use of catalysts to enhance the yield. Industrial production methods often involve the use of carbonates, such as diethyl carbonate or chloramine carbonate, to react with urea, resulting in the formation of this compound .
Chemical Reactions Analysis
Hydrazine-1,2-dicarboxamide-15N4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hydrazine-1,2-dicarboxamide-15N4 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of heterocyclic compounds and other nitrogen-containing molecules. In biology, it is utilized in the study of enzyme mechanisms and protein interactions. In medicine, the compound is investigated for its potential use in drug development and as a diagnostic tool. Industrial applications include its use as a precursor for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Hydrazine-1,2-dicarboxamide-15N4 involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. It can also form coordination complexes with metal ions, influencing enzyme activity and other biochemical processes. The specific pathways involved depend on the context of its use and the target molecules .
Comparison with Similar Compounds
Hydrazine-1,2-dicarboxamide-15N4 can be compared with other similar compounds, such as biurea and hydrazodicarbonamide. These compounds share similar structural features but differ in their chemical properties and applications. For example, biurea is known for its use in the synthesis of pharmaceuticals and agrochemicals, while hydrazodicarbonamide is used as a blowing agent in the production of foamed plastics. The unique isotopic labeling of this compound makes it particularly valuable for research applications that require precise tracking of nitrogen atoms .
Properties
Molecular Formula |
C2H6N4O2 |
|---|---|
Molecular Weight |
122.07 g/mol |
IUPAC Name |
(azanylcarbonyl(15N)amino)urea |
InChI |
InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8)/i3+1,4+1,5+1,6+1 |
InChI Key |
ULUZGMIUTMRARO-PQVJJBODSA-N |
Isomeric SMILES |
C(=O)([15NH2])[15NH][15NH]C(=O)[15NH2] |
Canonical SMILES |
C(=O)(N)NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)


![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)




![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)
